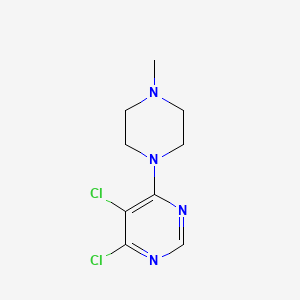
2-Fluoropent-4-ynoic acid
Vue d'ensemble
Description
2-Fluoropent-4-ynoic acid is a chemical compound. It contains 10 bonds in total, including 7 non-H bonds, 3 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids, which are alkynylated amino acids, has been reported. The process involves preparing (S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB and then functionalizing it via Sonogashira cross-coupling reactions to give (S)-2-amino-5-[aryl]pent-4-ynoic acid-Ni-(S)-BPB .Molecular Structure Analysis
The molecular structure of 2-Fluoropent-4-ynoic acid includes 10 bonds in total, with 7 non-H bonds, 3 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Chemical Reactions Analysis
The synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids involves Sonogashira reactions . The reaction conditions for the cross-coupling reaction were optimized and twelve derivatives were synthesized .Applications De Recherche Scientifique
Enzymatic Inhibition Studies
A study explored the synthesis and evaluation of 2-fluoro-4-alkyne substrate analogues as potential inhibitors for enzymes like 4-oxalocrotonate tautomerase (4-OT), vinylpyruvate hydratase (VPH), and YwhB from Bacillus subtilis. These compounds were found to be potent competitive inhibitors of 4-OT, showcasing the relevance of 2-fluoropent-4-ynoic acid derivatives in enzyme inhibition research and providing insights for crystallographic studies using these inhibitors as ligands (Johnson et al., 2004).
Synthesis of Optically Pure Compounds
Another significant application involves the synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids through Sonogashira reactions, demonstrating their potential as highly selective and potent inhibitors of aldose reductase (ALR2). This research not only illustrates a novel synthesis approach but also highlights the biological activity of these compounds, offering a potential pathway for the development of therapeutics (Parpart et al., 2015).
Development of Anion Receptors
The use of 2-fluoropent-4-ynoic acid derivatives in the development of neutral anion receptors was reported, where such derivatives showed enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate. This research underscores the utility of fluorinated compounds in creating more effective anion receptors, which could have implications in sensing technologies and materials science (Anzenbacher et al., 2000).
Catalytic Applications
A study on the carboxylation of 2-methylbutyn-3-ol-2 using Ag- and Cu-containing catalysts touched upon the reactivity of related structures, although not directly involving 2-fluoropent-4-ynoic acid. It showed that the desired product, 4-hydroxy-4-methylpent-2-ynoic acid, did not form, leading to the decomposition of the triple bond of the substrate. This research contributes to the understanding of catalytic processes involving alkynoic acids and their derivatives (Finashina et al., 2016).
Propriétés
IUPAC Name |
2-fluoropent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO2/c1-2-3-4(6)5(7)8/h1,4H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSCQVFLHNXILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropent-4-ynoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



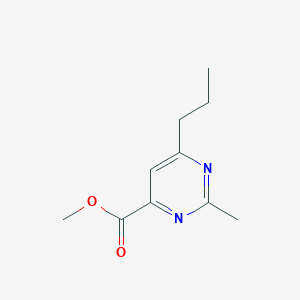
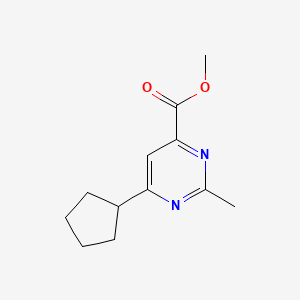
![3-(tert-Butyl) 10-methyl 9-hydroxy-7-oxo-1,4,5,7-tetrahydropyrido[1,2-d][1,4]diazepine-3,10(2H)-dicarboxylate](/img/structure/B1484390.png)

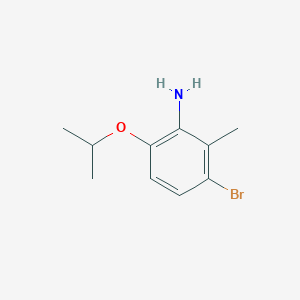
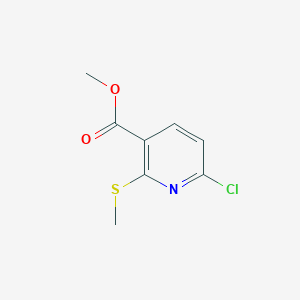
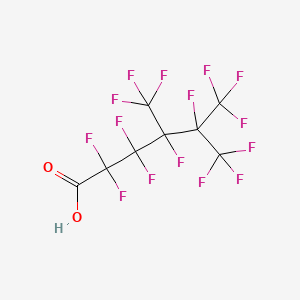
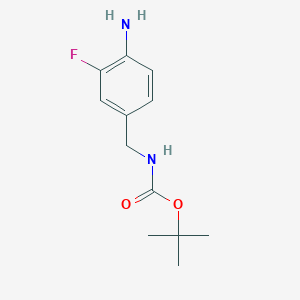
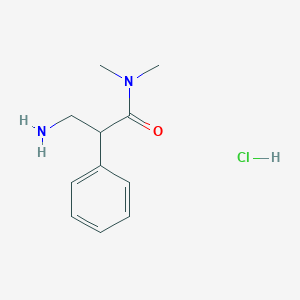
![Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B1484400.png)
![5-({[(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B1484401.png)
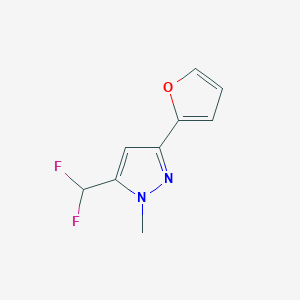
![1-[(1-Hydroxycyclobutyl)methyl]pyrrolidin-3-ol](/img/structure/B1484404.png)
